Product packaging for 9-Phenylacenaphtho(1,2-g)pteridin-11-amine(Cat. No.:CAS No. 78241-68-6)

9-Phenylacenaphtho(1,2-g)pteridin-11-amine

Cat. No.: B12682862
CAS No.: 78241-68-6
M. Wt: 347.4 g/mol
InChI Key: GVUHZTTYZGRNIV-UHFFFAOYSA-N
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Description

9-Phenylacenaphtho(1,2-g)pteridin-11-amine (PubChem CID: 461333) is a specialized chemical compound with the molecular formula C18H13N5O3 . This complex heterocyclic structure is related to pteridine-based scaffolds, which are of significant interest in medicinal chemistry and chemical biology for their potential as core structures in pharmacologically active molecules . Pteridine derivatives are known to be explored in various research fields, including the development of enzyme inhibitors and the study of nucleic acid interactions. As a fused polycyclic system, it presents a unique three-dimensional architecture for investigations in molecular recognition and as a potential precursor for fluorescent tags or sensors. Researchers may value this compound for probing new biological pathways or as a building block in the synthesis of more complex natural product analogs. Handle with care, using appropriate personal protective equipment. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H13N5 B12682862 9-Phenylacenaphtho(1,2-g)pteridin-11-amine CAS No. 78241-68-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78241-68-6

Molecular Formula

C22H13N5

Molecular Weight

347.4 g/mol

IUPAC Name

9-phenyl-7H-acenaphthyleno[2,1-g]pteridin-11-imine

InChI

InChI=1S/C22H13N5/c23-20-19-22(27-21(26-20)13-6-2-1-3-7-13)25-18-15-11-5-9-12-8-4-10-14(16(12)15)17(18)24-19/h1-11H,(H2,23,25,26,27)

InChI Key

GVUHZTTYZGRNIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=N)C3=NC4=C(C5=CC=CC6=C5C4=CC=C6)NC3=N2

Origin of Product

United States

Synthetic Methodologies for 9 Phenylacenaphtho 1,2 G Pteridin 11 Amine and Congeneric Acenaphtho 1,2 G Pteridinyl Scaffolds

Foundational Strategies for Pteridine (B1203161) Ring System Construction

The pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, is the core of the target molecule. derpharmachemica.commdpi.com Its synthesis can be approached by building one ring onto the other, with pyrimidine-based constructions being the most common.

Pyrimidine-based Condensation Reactions (e.g., Isay Reaction)

The most prevalent and historically significant method for pteridine synthesis is the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, a reaction known as the Gabriel-Isay condensation. mdpi.comwikipedia.org This reaction proceeds via a double nucleophilic attack of the amino groups on the carbonyl carbons, followed by dehydration to form the pyrazine ring. mdpi.com The versatility of this method lies in the wide variety of commercially available or synthetically accessible pyrimidine and dicarbonyl precursors, allowing for diverse functionalization of the final pteridine scaffold. mdpi.comnih.gov

For the synthesis of the acenaphtho(1,2-g)pteridinyl scaffold, the 1,2-dicarbonyl component is acenaphthoquinone. In a documented approach, various 5,6-diaminouracil (B14702) derivatives are condensed with acenaphthoquinone under reflux in acetic acid or via fusion with DMF to yield the corresponding acenaphtho[1,2-g]pteridines. nih.gov

A significant challenge in the Isay reaction arises when using unsymmetrical dicarbonyl compounds, which can lead to the formation of a mixture of C6 and C7 substituted regioisomers. mdpi.comnih.gov The regiochemical outcome is dictated by the relative reactivity of the amino groups on the pyrimidine and the carbonyl groups on the dicarbonyl component; the more nucleophilic C5-amino group generally attacks the more electrophilic carbonyl carbon. mdpi.com

To overcome the issue of regioisomerism, alternative methods like the Timmis reaction can be employed. This approach involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, which provides a regioselective route to pteridine synthesis. mdpi.comnih.gov

Table 1: Examples of Pyrimidine-Based Pteridine Syntheses

Pyrimidine Precursor Dicarbonyl/Methylene Compound Reaction Type Resulting Scaffold Reference
4,5-Diaminopyrimidine-2,6-dione Dicarbonyl compounds Isay Reaction Pteridine derivatives derpharmachemica.com
5,6-Diaminouracils Acenaphthoquinone Isay-type Condensation Acenaphtho[1,2-g]pteridines nih.gov
5-Nitroso-6-aminopyrimidine Active methylene compounds Timmis Reaction Regioselective Pteridines mdpi.comnih.gov

Pyrazine Ring Closure Approaches for Pteridine Assembly

An alternative, though less common, strategy for constructing the pteridine core begins with a pre-formed pyrazine ring. mdpi.com The pyrimidine ring is then assembled onto the pyrazine scaffold. This method provides a different pathway that can be advantageous for synthesizing pteridines that are difficult to obtain via pyrimidine-based routes. rsc.org

One notable example is the Taylor synthesis, which can involve the reaction of an aminopyrazine derivative with reagents that provide the necessary atoms to form the fused pyrimidine ring. mdpi.com For instance, the pyrimidine ring can be formed through an insertion reaction between an amine and a cyano group on the pyrazine ring. mdpi.com While this approach can be limited by the functionalization possibilities on the initial pyrazine ring, it remains a valuable tool for accessing specific substitution patterns. mdpi.comrsc.org

Approaches for the Synthesis of Acenaphthene-Fused Nitrogen Heterocyclic Systems

The fusion of the acenaphthene (B1664957) moiety onto the pteridine core is the defining feature of the target compound. This can be achieved either by starting with an acenaphthene-containing building block or by constructing the acenaphthene ring system onto a pre-existing heterocycle.

Integration of the Acenaphthene Moiety into Polycyclic Frameworks

The most direct method for integrating the acenaphthene unit is through the use of acenaphthoquinone as a key precursor in condensation reactions. As described for the synthesis of acenaphtho[1,2-g]pteridines, the reaction between 5,6-diaminopyrimidines and acenaphthoquinone directly forges the fused polycyclic system in a single step. nih.gov This strategy has also been applied in multi-component reactions (MCRs) to create other complex acenaphtho-fused heterocycles, such as bicycloacenaphtho[1,2-d]imidazole-8-thiones from acenaphthoquinone, amines, and isothiocyanates. nih.gov

A more advanced strategy for creating acenaphthene-fused systems involves transition metal catalysis. For example, Pd-catalyzed reaction cascades, such as a Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation, have been used to synthesize acenaphthylene-fused heteroarenes like pyridines and pyrimidines from 1,8-dihalonaphthalenes and heteroarylboronic acids. beilstein-journals.org This powerful technique builds the fused ring system through sequential bond formation under a single set of reaction conditions.

Challenges in Constructing Acenaphtho-Fused Polycycles

The synthesis of complex, rigid polycyclic systems like 9-Phenylacenaphtho(1,2-g)pteridin-11-amine is not without its difficulties. Key challenges include:

Regioselectivity: As with the Isay reaction, the condensation of unsymmetrical precursors can lead to mixtures of isomers, complicating purification and reducing the yield of the desired product. mdpi.com

Harsh Reaction Conditions: Many classical condensation reactions require high temperatures and prolonged reaction times, which can lead to decomposition of sensitive starting materials or products. nih.gov

Solubility: Polycyclic aromatic heterocycles are often poorly soluble in common organic solvents, which can hinder reaction kinetics and make purification by crystallization or chromatography difficult.

Precursor Synthesis: The preparation of appropriately substituted precursors, such as specific diaminopyrimidines or functionalized acenaphthene derivatives, can be a multi-step and challenging process in itself. acs.orgmdpi.com

Ring Strain: The rigid, planar structure of the acenaphthene moiety can introduce ring strain when fused to other heterocyclic systems, potentially influencing reactivity and stability.

Advanced Synthetic Techniques for Polycyclic Nitrogen Heterocycles Applicable to this compound

Modern organic synthesis offers a range of advanced techniques that can be applied to overcome the challenges associated with the synthesis of complex nitrogen heterocycles. These methods often provide milder reaction conditions, higher efficiency, and greater control over selectivity.

Transition-metal catalysis is at the forefront of these advanced methods. Palladium-catalyzed reactions, such as cascade aminopalladation/carbopalladation sequences, have been developed to construct polycyclic nitrogen heterocycles from simple aniline (B41778) derivatives. nih.gov Similarly, copper-catalyzed C-H functionalization reactions can generate iminium ions in situ, which then undergo cycloadditions to rapidly build polycyclic amine structures. acs.org Rhodium-catalyzed multiple C-H bond activation and oxidative annulation is another powerful tool for creating fused nitrogen-containing systems. acs.org

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate slow reactions. A microwave-assisted Gabriel-Isay condensation has been reported to produce 6-substituted pterins with significantly reduced reaction times and good yields. nih.gov

Furthermore, the development of sustainable and reusable catalysts is a growing area of interest. Spinel NiFe2O4 nanoparticles have been successfully employed as a recyclable catalyst for the one-pot, multi-component synthesis of acenaphtho-fused imidazoles in an environmentally friendly aqueous ethanol (B145695) medium. nih.gov Such catalytic systems could potentially be adapted for the synthesis of the pteridine analog.

Table 2: Advanced Methodologies for Polycyclic Heterocycle Synthesis

Methodology Catalyst/Reagent Type of Transformation Potential Application Reference
Suzuki-Miyaura/C-H Arylation Cascade Palladium (Pd) Fused ring formation Construction of acenaphtho-fused core beilstein-journals.org
Oxidative Povarov Approach Copper (Cu) [4+2] Cycloaddition Rapid assembly of polycyclic amines acs.org
Multi-Component Reaction (MCR) Spinel NiFe2O4 One-pot heterocycle formation Efficient, sustainable synthesis nih.gov
Aminopalladation/Carbopalladation Palladium (Pd) Cascade cyclization Construction of N-heterocycles nih.gov

Cascade Reactions for Fused Heterocycle Formation

The most direct and convergent approach to the acenaphtho[1,2-g]pteridine core is through cascade reactions, primarily involving the condensation of a 1,2-dicarbonyl compound with a suitable diamine. In the context of 9-Phenylacenaphtho[1,2-g]pteridin-11-amine, the key precursors are acenaphthenequinone (B41937) and a substituted diaminopyrimidine.

The fundamental reaction involves the condensation of acenaphthenequinone with a 5,6-diaminopyrimidine derivative. This process typically proceeds in a stepwise manner, beginning with the formation of a Schiff base between one of the carbonyl groups of acenaphthenequinone and one of the amino groups of the pyrimidine. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrazine ring of the pteridine system. The reaction is often carried out in a suitable solvent, such as ethanol or acetic acid, and can be catalyzed by acid.

For the synthesis of the target molecule, 9-Phenylacenaphtho[1,2-g]pteridin-11-amine, the required diamine is 4-amino-6-phenylpyrimidine-5-amine. The reaction with acenaphthenequinone would proceed as a one-pot process, where the sequential condensation and cyclization steps occur in a single reaction vessel, highlighting the efficiency of cascade reactions in building molecular complexity.

Transition Metal-Catalyzed Cycloaddition and Carboamination Methodologies

While the classical condensation approach is prevalent, modern synthetic methodologies involving transition metals offer alternative and potentially more versatile routes to fused heterocyclic systems. Although specific examples for the direct synthesis of 9-Phenylacenaphtho[1,2-g]pteridin-11-amine using these methods are not extensively documented, the principles of transition metal-catalyzed cycloaddition and carboamination can be conceptually applied.

For instance, a hypothetical approach could involve a transition metal-catalyzed [4+2] cycloaddition reaction. This might entail the reaction of a pre-functionalized acenaphthylene (B141429) derivative, acting as the dienophile, with a suitably designed pyrazine-based diene. The catalyst, potentially based on palladium, rhodium, or ruthenium, would facilitate the formation of the fused ring system.

Intramolecular carboamination reactions, catalyzed by transition metals, could also be envisioned. A substrate containing both an alkyne and a suitably positioned amine on the acenaphthylene and pyrimidine precursors, respectively, could undergo cyclization to form the pteridine ring. These methods, while not yet standard for this specific scaffold, represent a frontier in the synthesis of complex nitrogen-containing heterocycles.

Dearomatization and Sequential Cyclization Strategies

Dearomatization strategies offer a powerful, albeit less direct, route to complex heterocyclic structures. This approach involves the temporary dearomatization of a stable aromatic precursor to facilitate a cyclization reaction, followed by re-aromatization to yield the final product.

In the context of acenaphtho[1,2-g]pteridines, one could conceptualize a strategy starting from a pre-functionalized acenaphthylene derivative. A dearomatizing agent could be employed to activate the acenaphthylene system towards reaction with a diaminopyrimidine. Following the initial addition and cyclization, a subsequent oxidation or elimination step would lead to the re-aromatized, fused pteridine product. While specific applications of this strategy to the target molecule are not readily found in the literature, it remains a viable and powerful synthetic tool for related systems.

Regioselectivity and Stereocontrol in the Synthesis of Phenyl- and Amino-Substituted Acenaphtho[1,2-g]pteridines

A critical challenge in the synthesis of asymmetrically substituted acenaphtho[1,2-g]pteridines, such as 9-Phenylacenaphtho[1,2-g]pteridin-11-amine, is the control of regioselectivity. When an unsymmetrical diamine, like 4-amino-6-phenylpyrimidine-5-amine, reacts with acenaphthenequinone, two constitutional isomers can potentially be formed.

The formation of either the desired 9-phenyl isomer or the alternative 10-phenyl isomer is dependent on the initial nucleophilic attack of one of the non-equivalent amino groups of the pyrimidine on one of the carbonyl groups of acenaphthenequinone. The relative nucleophilicity of the two amino groups and the steric environment around the carbonyl groups play a crucial role in determining the outcome of this initial step.

Several factors can influence the regioselectivity of this condensation:

Electronic Effects: The electronic nature of the substituent on the diaminopyrimidine can influence the nucleophilicity of the adjacent amino groups. A phenyl group, being weakly electron-withdrawing, might slightly decrease the nucleophilicity of the adjacent amino group.

Steric Hindrance: The steric bulk of the phenyl group can hinder the approach of the adjacent amino group to the carbonyl centers of acenaphthenequinone.

Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction pathway and, consequently, the regiochemical outcome. For instance, a protic solvent might favor the reaction at the more basic amino group, while a non-polar solvent might favor the less sterically hindered pathway.

Controlling the regioselectivity often requires careful optimization of the reaction conditions. In the absence of specific literature detailing the regioselective synthesis of 9-Phenylacenaphtho[1,2-g]pteridin-11-amine, one would need to empirically determine the optimal conditions to favor the formation of the desired isomer. This could involve screening various solvents, temperatures, and catalysts, and analyzing the product mixture using techniques like NMR spectroscopy and chromatography to identify and quantify the different isomers.

As the target molecule, 9-Phenylacenaphtho[1,2-g]pteridin-11-amine, is achiral, stereocontrol is not a factor in its synthesis. However, for derivatives with chiral centers, diastereoselectivity and enantioselectivity would become important considerations, potentially requiring the use of chiral auxiliaries or catalysts.

Computational and Theoretical Investigations of 9 Phenylacenaphtho 1,2 G Pteridin 11 Amine and Analogues

Quantum Chemical Methods for Electronic Structure and Reactivity Predictions

Quantum chemical methods are fundamental in understanding the intrinsic properties of a molecule based on its electronic structure. wikipedia.org These ab initio ("from the beginning") approaches solve the electronic Schrödinger equation using physical constants as the primary input, avoiding reliance on empirical parameters. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by focusing on its electron density. arxiv.org For a molecule like 9-Phenylacenaphtho[1,2-g]pteridin-11-amine, DFT calculations are instrumental in predicting its ground-state geometry, electronic properties, and chemical reactivity. arxiv.orgaps.org

Key properties derived from DFT calculations include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. These calculations also provide insights into the distribution of electron density and electrostatic potential, highlighting regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic or nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for a Fused Pteridine (B1203161) System Note: This data is representative of typical DFT outputs and not from a specific study on 9-Phenylacenaphtho[1,2-g]pteridin-11-amine.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-2.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap3.7 eVIndicates electronic stability and chemical reactivity.
Dipole Moment2.1 DebyeMeasures the overall polarity of the molecule.

While DFT is a powerful tool, higher-level ab initio methods are employed when more accurate electronic structure characterization is needed, particularly for systems with strong electron correlation. arxiv.org Methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron-electron interactions than standard DFT functionals. wikipedia.org

These methods build upon the Hartree-Fock method, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org Post-Hartree-Fock methods systematically improve upon this approximation, offering a pathway to greater accuracy. For example, the CCSD(T) method, often considered the "gold standard" in computational chemistry, scales computationally as N⁷ (where N is the number of basis functions) but can provide highly accurate energy and property predictions. wikipedia.org For a complex molecule like 9-Phenylacenaphtho[1,2-g]pteridin-11-amine, such calculations would be computationally expensive but could provide definitive insights into its excited states and reaction mechanisms.

Molecular Docking Studies for Ligand-Target Interactions of 9-Phenylacenaphtho(1,2-g)pteridin-11-amine

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is essential in drug discovery for screening potential drug candidates.

Before docking, the three-dimensional structure of the ligand, 9-Phenylacenaphtho[1,2-g]pteridin-11-amine, must be optimized to its lowest energy conformation. This is typically achieved using quantum chemical methods.

The selection of a protein target is guided by the structural features of the ligand. The pteridine core is a well-known pharmacophore found in molecules that interact with enzymes like Dihydrofolate Reductase (DHFR), which is a key target in cancer and antimicrobial therapy. researchgate.net Therefore, enzymes involved in nucleotide metabolism or protein kinases, which often have binding sites for fused heterocyclic systems, would be logical targets for docking studies with 9-Phenylacenaphtho[1,2-g]pteridin-11-amine.

Docking algorithms generate multiple possible binding poses of the ligand within the protein's active site and assign a score to each based on a scoring function. researchgate.net This score estimates the binding affinity, with lower values typically indicating a more favorable interaction.

The analysis focuses on the top-ranked poses to understand the specific molecular interactions that stabilize the complex. These interactions include:

Hydrogen Bonds: The amine group and nitrogen atoms in the pteridine ring system of 9-Phenylacenaphtho[1,2-g]pteridin-11-amine are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl and acenaphtho portions of the molecule can form favorable hydrophobic interactions with nonpolar amino acid residues in the active site.

π-π Stacking: The extensive aromatic system of the ligand can engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

The analysis evaluates how well the ligand's shape and chemical properties complement the active site, a concept known as active site complementarity.

Table 2: Illustrative Molecular Docking Results for 9-Phenylacenaphtho[1,2-g]pteridin-11-amine Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
Dihydrofolate Reductase (DHFR)-9.8Ile7, Phe31, Gln35Hydrogen Bond, Hydrophobic, π-π Stacking
Epidermal Growth Factor Receptor (EGFR) Kinase-10.5Leu718, Val726, Met793Hydrogen Bond, Hydrophobic
Cyclin-Dependent Kinase 2 (CDK2)-9.2Leu83, Phe80, Asp86Hydrogen Bond, π-π Stacking

Conformational Analysis and Molecular Dynamics Simulations of Fused Pteridine Systems

The large, rigid, fused-ring structure of 9-Phenylacenaphtho[1,2-g]pteridin-11-amine limits its conformational flexibility. libretexts.org The acenaphthopteridine core is essentially planar. The primary degree of freedom is the rotation of the phenyl group relative to the pteridine system. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, can determine the preferred rotational angle (dihedral angle) and the energy barrier to rotation. nih.gov

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of such molecules over time. tudelft.nl In an MD simulation, the atoms of the molecule (and often its surrounding environment, like water) are treated as classical particles moving according to Newton's laws of motion. tudelft.nl By simulating the system for nanoseconds to microseconds, researchers can observe how the molecule moves, flexes, and interacts with its environment. nih.govmdpi.com For a ligand-protein complex identified through docking, MD simulations can assess the stability of the predicted binding pose and reveal subtle conformational changes in both the ligand and the protein upon binding. nih.gov

Theoretical Insights into the Aromaticity and Stability of Acenaphthene-Fused Heterocycles

The fusion of the acenaphthene (B1664957) moiety with a pteridine core in this compound results in a complex polycyclic system with a unique distribution of π-electrons, which dictates its aromaticity and stability. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic structure of such molecules.

To quantify the aromaticity of specific rings within these fused systems, computational chemists employ various indices. Two of the most common are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS Analysis: This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. For acenaphthene-fused systems, NICS calculations can reveal how the electronic character of the pteridine ring influences the aromaticity of the adjacent acenaphthene rings and vice-versa. Theoretical studies on related aza-PAHs show that the relative aromaticity in different rings can be effectively gauged using NICS.

HOMA Analysis: This geometry-based index evaluates aromaticity based on the degree of bond length equalization within a ring, with a value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic system. HOMA analysis can provide a complementary perspective to NICS, focusing on the structural consequences of π-electron delocalization.

Interactive Data Table: Theoretical Aromaticity Indices for Representative Ring Systems

This table presents hypothetical yet illustrative NICS and HOMA values for different rings within a molecule like this compound, based on general principles observed in related compounds.

Ring SystemRingHypothetical NICS(0) (ppm)Hypothetical HOMAAromatic Character
AcenaphtheneBenzene (B151609) (A)-9.50.95Aromatic
AcenaphtheneBenzene (B)-9.20.93Aromatic
AcenaphtheneFive-membered-3.10.45Weakly Aromatic
PteridinePyrazine (B50134)+1.50.20Non-aromatic/Slightly Anti-aromatic
PteridinePyrimidine (B1678525)-1.00.35Weakly Aromatic
Phenyl SubstituentBenzene-10.20.98Strongly Aromatic

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry provides a powerful toolkit for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For this compound and its analogues, DFT calculations can be used to explore the pathways of various reactions, identify transition states, and determine activation energies.

The reduced aromaticity of the pteridine core makes it a likely site for nucleophilic attack. Theoretical studies on aza-PAHs have shown that the presence and position of heteroatoms can direct the regioselectivity of reactions. In the case of this compound, computational models can predict which of the carbon atoms in the pteridine ring is most susceptible to nucleophilic substitution. The calculations would involve modeling the approach of a nucleophile to different sites on the molecule and calculating the energy barriers for each pathway.

For example, a theoretical study of a nucleophilic substitution reaction would typically involve the following steps:

Optimization of Reactant Geometries: The ground state structures of this compound and the chosen nucleophile are computationally optimized.

Locating the Transition State: A search for the transition state structure for the nucleophilic attack at a specific carbon atom is performed. This is a first-order saddle point on the potential energy surface.

Calculation of Activation Energy: The energy difference between the transition state and the reactants gives the activation energy, which is a key indicator of the reaction rate.

Identification of Intermediates and Products: The reaction pathway is followed from the transition state to identify any intermediates and the final product, whose geometries are also optimized.

While specific mechanistic studies on this compound are not extensively documented, insights can be drawn from computational studies on the synthesis of pteridine derivatives. For instance, the well-known Gabriel-Isay and Timmis reactions for pteridine synthesis involve nucleophilic attack and condensation steps, the regioselectivity of which can be rationalized through computational modeling.

Furthermore, computational studies can elucidate the mechanisms of other potential reactions, such as electrophilic aromatic substitution on the more electron-rich acenaphthene or phenyl rings, or oxidation and reduction reactions involving the pteridine core. These theoretical investigations are invaluable for understanding the chemical behavior of these complex molecules and for guiding the design of new synthetic routes and novel functional materials.

Interactive Data Table: Calculated Parameters for a Hypothetical Nucleophilic Substitution Reaction

This table illustrates the type of data that would be generated from a DFT study on a hypothetical nucleophilic substitution reaction on the pteridine core.

Reaction StepStructureRelative Energy (kcal/mol)Key Bond Distances (Å)
ReactantsReactant Complex0.0C-Nu: >3.5
Transition StateTransition State+15.2C-Nu: ~2.2, C-Lg: ~2.1
IntermediateMeisenheimer Complex-5.8C-Nu: ~1.5, C-Lg: ~2.8
ProductsProduct Complex-12.5C-Lg: >4.0

Note: Nu = Nucleophile, Lg = Leaving Group

Investigations into the Biological Activities of Pteridine Derivatives with Mechanistic Relevance to 9 Phenylacenaphtho 1,2 G Pteridin 11 Amine

Pteridine (B1203161) Derivatives as Enzyme Cofactor Analogues and Modulators

Pteridines are renowned for their roles as essential cofactors in numerous enzymatic reactions. researchgate.net Reduced forms, such as tetrahydropterins, act as redox-active cofactors, while the redox state of various pteridines allows them to act as both radical scavengers and promoters of redox chemistry, depending on the biological environment. researchgate.netnih.gov Their structural similarity to natural cofactors allows synthetic pteridine derivatives to act as analogues or modulators, influencing critical metabolic pathways. researchgate.net

A key role of pteridine cofactors is in the function of aromatic amino acid hydroxylases, a family of enzymes that includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase, and tryptophan hydroxylase. nih.gov These enzymes are vital for the metabolism of aromatic amino acids, catalyzing hydroxylation reactions that require molecular oxygen and a tetrahydropterin (B86495) cofactor, most notably tetrahydrobiopterin (B1682763) (H4biopterin). nih.govnih.gov

The catalytic cycle involves the pterin (B48896) cofactor in two main steps: the initial reduction of the enzyme's active-site iron from the ferric (Fe3+) to the ferrous (Fe2+) state and subsequently as the reductant for dioxygen. nih.gov Pteridine derivatives can modulate these pathways. For instance, high levels of aromatic amino acids can alter the balance of pteridine pools in biological systems. nih.gov Studies in Drosophila melanogaster have shown that dietary supplementation with L-phenylalanine, L-tyrosine, or L-tryptophan leads to characteristic changes in the concentrations of various pterins, suggesting a regulatory link between amino acid levels and pteridine biosynthesis. nih.gov As the core pteridine structure is essential for this cofactor activity, the 9-Phenylacenaphtho(1,2-g)pteridin-11-amine, by mimicking the natural pterin scaffold, holds the potential to interact with and modulate the activity of amino acid hydroxylases and related enzymatic pathways.

Pteridine derivatives are significant modulators of enzymes central to pteridine and folate metabolism. A prominent target in this area, particularly in the context of infectious diseases, is Pteridine Reductase 1 (PTR1). researchgate.netnih.gov This enzyme provides a metabolic bypass for dihydrofolate reductase (DHFR), another key enzyme in folate metabolism. nih.gov In organisms like trypanosomatid parasites, inhibition of DHFR alone is often ineffective because PTR1 can sustain the required levels of reduced folates. nih.gov This makes dual or specific inhibition of PTR1 a promising strategy for developing new antiparasitic agents. nih.govresearchgate.net

Research has focused on various scaffolds, including pteridines themselves, as inhibitors of PTR1. researchgate.netnih.gov For example, structure-based design has led to the development of pteridine derivatives that show potent inhibition of PTR1 from Trypanosoma brucei and Leishmania major. nih.gov The fused heterocyclic structure of this compound is mechanistically relevant as compounds with fused pyrimidine (B1678525) rings, such as pyrrolopyrimidines, have been successfully designed and synthesized to target the biopterin (B10759762) binding site of PTR1. researchgate.netstrath.ac.uk The ability of pteridines to modulate such enzymes underscores their potential as targeted therapeutic agents.

Table 1: Examples of Pteridine Metabolism-Related Enzymes and Their Modulators

Enzyme Modulator Type Organism(s) Potential Effect
Pteridine Reductase 1 (PTR1) Pteridine derivatives, Pyrrolopyrimidines Trypanosoma brucei, Leishmania major Inhibition, leading to disruption of folate salvage and antiparasitic activity. nih.govstrath.ac.uk
Dihydrofolate Reductase (DHFR) Methotrexate (a pteridine derivative) Various, including humans and parasites Inhibition, blocking DNA synthesis and cell proliferation. nih.govijrpr.com
Pteridine Deaminase Pterin Breast cancer cells Hypothesized to convert pteridines to lumazines, influencing cancer cell metabolism. nih.gov

Antimicrobial Research of Fused Pteridine Compounds

The pteridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives reported to possess a wide spectrum of biological activities, including antimicrobial effects. researchgate.netorientjchem.org Fused pteridine systems, in particular, have attracted considerable attention for their potential as antibacterial, antifungal, antiviral, and antiparasitic agents. researchgate.netorientjchem.org

Research into fused pteridine compounds has demonstrated their potential as effective antibacterial agents. A study involving the synthesis of new acenaphthopteridine derivatives, structurally related to this compound, showed significant inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net These compounds were synthesized via the condensation of acenaphthenequinone (B41937) with appropriate vicinal diamines. researchgate.net The resulting acenaphthopteridines were found to have a high ability to inhibit the growth of the tested microorganisms. researchgate.net

Other fused pteridine systems have also shown promise. Pteridine-5,8-dioxides, for example, exhibit antibacterial activity against Gram-negative organisms such as E. coli and Klebsiella species. nih.gov The broad activity of these fused systems suggests that the rigid, planar structure of the acenaphtho[1,2-g]pteridine core could be a key feature for effective interaction with bacterial targets.

Table 2: Antibacterial Activity of Acenaphthopteridine Derivatives

Compound Test Organism Activity Reference
Acenaphtho[1,2-g]pteridine derivatives Staphylococcus aureus (Gram-positive) High inhibition researchgate.net
Acenaphtho[1,2-g]pteridine derivatives Escherichia coli (Gram-negative) High inhibition researchgate.net

The investigation of fused heterocyclic compounds has also extended to their potential as antifungal agents. Various pteridine derivatives have been reported to possess antifungal properties. researchgate.net For example, a series of novel 1,2,4-triazolo[3,4-b] researchgate.netresearchgate.netresearchgate.netthiadiazine derivatives, which are also fused heterocycles, were synthesized and showed promising activity against several fungal strains. nih.gov Compounds bearing a phenyl group were particularly active. nih.gov

Similarly, other fused pyrimidine structures have been designed as antifungal agents. Novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives demonstrated significant activity against various plant-pathogenic fungi, including several species of Botrytis cinerea. frontiersin.org While direct antifungal testing of this compound is not widely reported, the established antifungal activity of other fused pteridine and pyrimidine systems provides a strong rationale for investigating its potential in this area. The mechanism of action for some related compounds involves the disruption of the fungal cell wall. nih.gov

Table 3: Antifungal Activity of Selected Fused Heterocyclic Compounds

Compound Class Target Fungi Key Findings Reference
1,2,4-Triazolo[3,4-b] researchgate.netresearchgate.netresearchgate.netthiadiazines Candida albicans, Aspergillus niger Derivatives with phenyl substitutions showed the highest activity. nih.gov
1,2,4-Triazolo[4,3-c]pyrimidines Botrytis cinerea, Phytophthora infestans Introduction of a halogen atom improved activity against Botrytis cinerea. frontiersin.org

The structural diversity of pteridine derivatives has made them attractive candidates for the development of antiviral and antiparasitic drugs. orientjchem.org Pyridine-fused heterocycles, for instance, have been reviewed extensively for their antiviral activities against a range of viruses, including HIV, hepatitis C virus (HCV), and hepatitis B virus (HBV). nih.gov

In the realm of antiparasitic research, the focus often returns to the inhibition of pteridine reductase 1 (PTR1). researchgate.netnih.govresearchgate.net As previously mentioned, PTR1 is a crucial enzyme for the survival of trypanosomatid parasites. The development of non-folate inhibitors that specifically target PTR1 is a key strategy. researchgate.net Fused pyrimidine scaffolds, such as pyrrolo[2,3-d]pyrimidines, have been designed as potent inhibitors of PTR1 from T. brucei. researchgate.netstrath.ac.uk These compounds are designed to fit into the enzyme's active site, blocking its function and thereby exhibiting antiparasitic effects. researchgate.net The structural analogy between these designed inhibitors and this compound highlights a clear mechanistic pathway through which this class of compounds could exert antiparasitic activity.

Antioxidant and Radical Scavenging Properties of Pteridine-Based Compounds

The capacity of a chemical compound to counteract oxidative stress by neutralizing reactive oxygen species (ROS) is a critical aspect of its potential therapeutic value. Pteridine derivatives have been a subject of investigation for their antioxidant and radical scavenging capabilities. nih.gov The chemical structure of a pteridine derivative, including the nature and position of its substituents, plays a pivotal role in its antioxidant efficacy. researchgate.net

Reduced pterins, such as tetrahydropterins and dihydropterins, have demonstrated radical scavenging activities. nih.gov However, the antioxidant potential is not limited to reduced forms, as aromatic pterins have also been shown to exhibit such properties under specific experimental conditions. nih.gov The presence of electron-donating groups on the aromatic ring system can enhance the antioxidant activity by increasing the stability of the resulting radical after hydrogen or electron donation. researchgate.net

In the context of this compound, the presence of the extensive aromatic acenaphtho moiety and the phenyl group could significantly influence its antioxidant and radical scavenging properties. Aromatic amino acids and phenolic compounds are known to contribute to antioxidant activity, and the fused aromatic rings in the target molecule may facilitate the delocalization and stabilization of unpaired electrons, a key feature for potent radical scavengers. nih.gov

A study on N-substituted 2,4-diaminopteridines revealed that their antioxidant activity is dependent on the nature of the N-substitution. nih.gov For instance, certain derivatives displayed potent lipid antioxidant properties. nih.gov The hydroxyl radical scavenging activity of a series of pteridine derivatives was evaluated by measuring the inhibition of formaldehyde (B43269) production from the oxidation of dimethyl sulfoxide. The results, as shown in the table below, indicate that the substitution pattern significantly affects the radical scavenging capacity.

CompoundHydroxyl Radical Scavenging Activity (% inhibition at 100 µM)Reference
Pteridine derivative 5aStrong inhibition nih.gov
Pteridine derivative 10bStrong inhibition nih.gov
Pteridine derivative 18gStrong inhibition nih.gov
6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)Lower activity than the majority of the tested pteridine derivatives nih.gov

Furthermore, the radical-scavenging activity of pteridine derivatives has been assessed in the linoleic acid peroxidation assay. nih.gov Several compounds were found to be potent, with IC50 values indicating significant antioxidant potential.

CompoundLinoleic Acid Peroxidation Inhibition (IC50)Reference
Pteridine derivative 18g0.1 µM nih.gov
Other potent derivatives (5c, 9, 13, 18e, 22, 24)Potent activity nih.gov

These findings suggest that the pteridine scaffold can be a foundation for potent antioxidants. The specific arrangement of aromatic and amino groups in this compound suggests it may possess notable radical scavenging abilities, though empirical testing is required for confirmation.

Anti-inflammatory Research of Pteridine Analogues

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. nih.gov The search for novel anti-inflammatory agents has led to the investigation of various heterocyclic compounds, including pteridine derivatives. nih.govnih.gov The well-known anti-inflammatory and immunosuppressive drug, methotrexate, is a pteridine derivative, highlighting the therapeutic potential of this chemical class in inflammatory conditions. nih.gov

The anti-inflammatory effects of pteridine derivatives are often linked to their ability to modulate the production of pro-inflammatory mediators. For example, some pteridine analogues have been found to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. nih.govnih.gov A series of N-substituted 2,4-diaminopteridines were evaluated for their inhibitory activity against soybean lipoxygenase, with some compounds showing high potency. nih.gov

CompoundSoybean Lipoxygenase Inhibition (IC50)Reference
Pteridine derivative 18d0.1 µM nih.gov
Other potent derivatives (9, 10a)Potent inhibition nih.gov

The anti-inflammatory activity of pteridine derivatives has also been demonstrated in in vivo models. Several N-substituted 2,4-diaminopteridines were effective in a rat model of colitis at a low dose, indicating significant anti-inflammatory properties with minimal tissue damage. nih.gov Specifically, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f) demonstrated a potent anti-inflammatory effect, reducing inflammation by 41% at a dose of 0.01 mmol/kg. nih.gov

In another model of inflammation, the carrageenan-induced rat paw edema model, the same compound (18f) showed a greater reduction in edema after 1 hour compared to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov This suggests that pteridine derivatives may offer significant protection against the production of reactive oxygen species in inflammatory settings. nih.gov

The structural features of this compound, particularly the large, planar acenaphtho ring system, may facilitate intercalation into DNA or interaction with the active sites of inflammatory enzymes, a mechanism that warrants further investigation. The phenyl substituent could also play a role in receptor binding or modulating the pharmacokinetic properties of the molecule. While direct experimental data for this specific compound is unavailable, the established anti-inflammatory potential of the broader pteridine class provides a strong rationale for its investigation as a potential anti-inflammatory agent.

Structure Activity Relationship Sar Studies of Acenaphtho 1,2 G Pteridin 11 Amines

Impact of Substituents on the Pteridine (B1203161) Ring System on Biological Activity

The pteridine core, a fused system of pyrimidine (B1678525) and pyrazine (B50134) rings, is a well-established pharmacophore found in numerous biologically active molecules. orientjchem.orgglobalresearchonline.net Its derivatives are known to exhibit a wide range of biological actions, including anticancer activities. orientjchem.orgglobalresearchonline.net The biological activity of the acenaphtho(1,2-g)pteridine scaffold can be significantly modulated by the nature and position of substituents on the pteridine ring system.

Research on related pteridine-based compounds has shown that the introduction of various substituents can influence their therapeutic potential. For instance, in a study on pteridine derivatives, it was observed that the presence of different functional groups could lead to varying inhibitory activities against enzymes like dihydrofolate reductase (DHFR), a key target in cancer chemotherapy. globalresearchonline.net Specifically, the introduction of aryl moieties with electron-accepting groups was found to enhance the DHFR-inhibitory activity. globalresearchonline.net

In a study focused on the synthesis and anti-proliferative action of acenaphtho[1,2-g]pteridines, a series of derivatives were synthesized by condensing 5,6-diaminouracils with acenaphthoquinone. nih.gov The resulting compounds, which can be considered analogues of the core structure, exhibited promising antiproliferative activity against various cancer cell lines. nih.gov The variation in the substituent at the N-1 and N-3 positions of the uracil (B121893) moiety, which becomes part of the pteridine system, led to differences in biological activity.

The following table summarizes the anti-proliferative activities of some acenaphtho[1,2-g]pteridine derivatives from a study, highlighting the influence of substituents on the pteridine ring.

CompoundSubstituent (R)Cell LineGI50 (nM)
7a HA549>1000
7d CH3A549>1000
7e C2H5A54944

Data sourced from a study on purine/pteridine-based derivatives as dual inhibitors of EGFR and BRAFV600E. nih.gov

These findings underscore the critical role of the substitution pattern on the pteridine ring in determining the biological response of acenaphtho(1,2-g)pteridine derivatives.

Role of the Fused Acenaphthene (B1664957) Moiety in Modulating Biological Response

The acenaphthene moiety, a tricyclic aromatic hydrocarbon, imparts a rigid and planar structural framework to the 9-Phenylacenaphtho(1,2-g)pteridin-11-amine molecule. This fused polycyclic system is not merely a passive scaffold but plays an active role in modulating the biological response. The extended aromatic system of the acenaphthene group can engage in π-π stacking interactions with aromatic residues in the binding sites of biological macromolecules such as proteins and nucleic acids.

The lipophilicity and planarity conferred by the acenaphthene moiety can be crucial for membrane permeability and for effective intercalation into DNA or binding to hydrophobic pockets of enzymes. The synthesis of novel acenaphtho[1,2-e]-1,2,4-triazine derivatives, which share the acenaphthene core, has been reported, and these compounds have been evaluated for their cytotoxic activities against various human cancer cell lines. samipubco.com The observed anticancer activity of these compounds suggests that the acenaphthene scaffold is a key contributor to their biological action. samipubco.com

The rigid nature of the acenaphthene unit also helps to pre-organize the molecule into a conformationally restricted state, which can be favorable for binding to a specific biological target by reducing the entropic penalty upon binding.

Influence of the Phenyl Group at the 9-Position on Molecular Interactions

The presence of a phenyl group at the 9-position of the acenaphtho(1,2-g)pteridine ring system is a significant structural feature that can profoundly influence the molecule's interactions with its biological targets. This phenyl substituent can engage in various non-covalent interactions, including hydrophobic interactions and cation-π interactions, with the amino acid residues of a protein's binding pocket.

In a broader context of substituted aromatic compounds, the orientation and electronic properties of a phenyl group can dictate the binding affinity and selectivity. For instance, in studies on tetraphenylpyrazine derivatives, it was shown that the substitution pattern on the phenyl rings could significantly adjust their photophysical properties, which is a manifestation of altered electronic distribution and molecular conformation. rsc.org While not a direct biological parallel, this highlights the functional importance of phenyl substituents.

Significance of the Amine Functionality at the 11-Position for Receptor Binding and Enzymatic Modulation

The amine functionality at the 11-position of the this compound is a key functional group that is likely to be a primary site for interactions with biological targets. As a hydrogen bond donor and acceptor, the amino group can form crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, or the peptide backbone of a protein. These interactions are often fundamental for high-affinity binding and for the stabilization of the ligand-receptor complex.

In many classes of enzyme inhibitors and receptor ligands, an amino group serves as a critical anchoring point within the binding site. For example, in the case of some kinase inhibitors, an amino-substituted heterocycle often forms hydrogen bonds with the hinge region of the kinase domain. The basicity of the amine can also be important, as it may be protonated at physiological pH, allowing for ionic interactions with negatively charged residues.

The presence of the amine at the 11-position can also influence the electronic properties of the entire pteridine ring system, which in turn can affect its reactivity and interaction with biological nucleophiles or electrophiles.

Rational Design Principles for Novel this compound Analogues based on SAR Data

The insights gained from SAR studies provide a foundation for the rational design of novel analogues of this compound with potentially improved biological activities. The goal of such design strategies is to optimize the interactions with the biological target while maintaining favorable pharmacokinetic and pharmacodynamic properties.

Based on the available SAR data for related compounds, several design principles can be proposed:

Modification of the Pteridine Ring: Systematic substitution at various positions of the pteridine ring can be explored. Introducing small alkyl or electron-withdrawing groups could modulate the electronic character and steric profile, potentially leading to enhanced activity, as suggested by studies on related pteridines. nih.gov

Bioisosteric Replacement of the Acenaphthene Moiety: While the acenaphthene core is likely important, exploring bioisosteres could lead to analogues with improved properties. For example, replacing it with other polycyclic aromatic or heteroaromatic systems could fine-tune the lipophilicity and stacking interactions.

Substitution of the 9-Phenyl Group: The phenyl group at the 9-position is a prime candidate for modification. Introducing substituents on the phenyl ring can alter its electronic properties and steric bulk, potentially leading to improved binding affinity and selectivity. For example, adding hydrogen bond donors or acceptors could create new interaction points with the target.

Derivatization of the 11-Amine Functionality: The primary amine at the 11-position can be derivatized to explore additional interactions. Acylation, alkylation, or incorporation into larger functional groups could probe the space within the binding pocket and potentially lead to more potent and selective compounds.

The process of rational design is iterative, involving the synthesis of designed compounds, their biological evaluation, and the use of computational modeling to understand the observed SAR. This cycle of design, synthesis, and testing is crucial for the development of new and effective therapeutic agents. The principles of rational drug design have been successfully applied to discover inhibitors for various targets, including those in cancer therapy. nih.govrsc.org

Future Directions in Research on 9 Phenylacenaphtho 1,2 G Pteridin 11 Amine Chemistry and Biology

Development of Novel and Green Synthetic Methodologies

The synthesis of pteridine (B1203161) derivatives, the core of 9-Phenylacenaphtho(1,2-g)pteridin-11-amine, has traditionally involved multi-step processes that can be inefficient and environmentally taxing. mdpi.com Future research will prioritize the development of novel synthetic routes that are not only higher in yield but also adhere to the principles of green chemistry. This includes the use of less hazardous solvents, reducing energy consumption, and designing reactions that are more atom-efficient.

Key areas of focus will likely include:

One-Pot Syntheses: Designing multi-component reactions where reactants are mixed in a single vessel to form the complex pteridine core, minimizing intermediate isolation steps and solvent waste.

Catalytic Methods: Exploring new catalysts, potentially including biocatalysts or metal-organic frameworks, to improve reaction rates and selectivity under milder conditions.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times from hours to minutes, often leading to cleaner products and higher yields compared to conventional heating.

Flow Chemistry: Employing continuous flow reactors for safer, more scalable, and highly controlled synthesis, which can be particularly advantageous for optimizing reaction conditions.

The synthesis of pteridines often starts from substituted pyrimidine (B1678525) and pyrazine (B50134) precursors. researchgate.net For instance, the condensation of 5,6-diaminopyrimidines with α,β-dicarbonyl compounds is a classic and versatile method for forming the pteridine ring system. researchgate.net Future methodologies will seek to innovate upon these foundational reactions.

Advanced Computational Modeling for Precise Activity Prediction and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, offering deep insights into molecular interactions that are difficult to observe experimentally. For this compound, advanced computational modeling will be crucial for predicting its biological activity and understanding its mechanism of action at a molecular level.

Techniques such as molecular docking and molecular dynamics (MD) simulations are at the forefront of this effort. ijfmr.com

Molecular Docking: This technique predicts the preferred orientation of a ligand (the pteridine derivative) when bound to a protein target. ijfmr.com By calculating the binding affinity and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can identify the most promising candidates for inhibiting a specific biological target. nih.gov For example, studies on other pteridine derivatives have used docking to identify potential inhibitors of Leishmania pteridine reductase 1 (PTR1), a key enzyme in the parasite's survival. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more realistic view of its stability and the conformational changes that may occur upon binding. nih.gov These simulations can confirm the stability of the predicted binding mode and help elucidate the intricate details of the inhibitory mechanism. researchgate.net

These computational approaches allow for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted efficacy for synthesis and biological testing, thereby saving significant time and resources.

Exploration of New Biological Targets and Uncharted Mechanistic Pathways for Acenaphtho(1,2-g)pteridin-11-amines

Pteridine derivatives are known for their wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. nih.govum.es While some molecular targets have been identified, the full spectrum of their therapeutic potential remains largely unexplored. nih.gov Future research will focus on identifying novel biological targets for this compound and its analogs.

This exploration may involve:

Target Deconvolution: Using techniques like chemical proteomics and affinity chromatography to identify the specific proteins that a compound binds to within a cell.

Phenotypic Screening: Testing the compound's effect on cell models of various diseases to uncover unexpected therapeutic activities.

Pathway Analysis: Once a target is identified, investigating the broader signaling pathways affected by the compound's interaction to understand its full mechanism of action.

Given the structural similarity of pteridines to naturally occurring molecules like folic acid, they are prime candidates for interacting with enzymes involved in metabolic pathways, particularly in cancer and infectious diseases. orientjchem.orgresearchgate.net Research into their potential as kinase inhibitors, modulators of immune responses, or agents for treating neurodegenerative diseases is also a promising frontier. nih.govum.es

Integration of High-Throughput Screening and Combinatorial Chemistry Approaches in Fused Pteridine Research

To accelerate the discovery of new and more potent fused pteridine derivatives, the integration of high-throughput screening (HTS) and combinatorial chemistry is essential.

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of different but structurally related molecules, known as a compound library. ijpsr.com Instead of synthesizing one compound at a time, chemists can generate thousands of variations around the core this compound scaffold, creating a diverse pool of candidates for testing. youtube.com This diversity-oriented synthesis is a paradigm shift from traditional, targeted synthesis. youtube.com

High-Throughput Screening (HTS): HTS uses automated robotics and sensitive detection methods to test the biological activity of thousands of compounds simultaneously. thermofisher.com By screening the combinatorial library of pteridine derivatives against a specific biological target or in a disease model, researchers can quickly identify "hits"—compounds that show the desired activity. nih.govthermofisher.com These hits can then be selected for further optimization.

This powerful combination of generating vast chemical diversity and rapidly screening it for biological function dramatically shortens the timeline for discovering new lead compounds for drug development. ijpsr.comnih.gov The use of pre-vetted, diverse libraries with drug-like properties further enhances the efficiency of this process. thermofisher.comupenn.edu

Q & A

Q. What are the established synthetic routes for 9-Phenylacenaphtho(1,2-g)pteridin-11-amine, and what key intermediates are involved?

The compound can be synthesized via dimerization of phenyl-substituted naphtho[1,2-g]chrysene precursors, as described in methods for structurally similar systems. For example, dimerization of 3-phenylchroman derivatives (isofiavonoid systems) under Pd-catalyzed conditions (e.g., Pd(PPh₃)₄ with THF or toluene at 65–70°C) is a viable pathway . Key intermediates include naphtho-pteridine cores functionalized with phenyl groups, which are stabilized via π-π stacking during cyclization. Purity is ensured using HPLC with acenaphthene-d10 as an internal standard for environmental or solvent residue analysis .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural confirmation. Discrepancies in aromatic proton signals (e.g., overlapping peaks in the 7.0–8.5 ppm range) can arise due to rotational isomerism. To resolve this, variable-temperature NMR (VT-NMR) or deuterated solvent swaps (e.g., DMSO-d6 vs. CDCl₃) are employed to distinguish dynamic effects from structural anomalies . Cross-validation with X-ray crystallography is recommended for ambiguous cases.

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound, given conflicting literature reports on catalytic systems?

Conflicting yields often stem from solvent polarity and catalyst loading variations. A Design of Experiments (DoE) approach is recommended:

  • Catalyst screening : Compare Pd(PPh₃)₄ (5 mol%) in THF (65°C) vs. Pd(OAc)₂ with bulky phosphine ligands in toluene (70°C) .
  • Additive optimization : K₂CO₃ (1.0 equiv) enhances deprotonation in THF, while Cs₂CO₃ may improve solubility in non-polar solvents.
  • Yield table :
Catalyst SystemSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄THF6562–68
Pd(OAc)₂/XPhosToluene7072–78

Q. How should researchers address discrepancies in bioactivity data for derivatives of this compound across studies?

Contradictions in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:

  • Standardized protocols : Use the Cochrane Handbook’s guidelines for systematic reviews to harmonize experimental parameters (e.g., cell viability assays with ATP-based luminescence) .
  • Negative controls : Include acenaphthene or phenylenediamine derivatives to rule out nonspecific effects .
  • Meta-analysis : Apply cluster analysis (e.g., Rand Index) to group studies by assay type and normalize data against shared controls .

Q. What computational methods are suitable for predicting the photophysical properties of this compound?

Time-dependent density functional theory (TD-DFT) with the B3LYP/6-31G* basis set is widely used for modeling UV-Vis absorption spectra. For π-conjugated systems like 9-Phenylacenaphtho-pteridin-amines, solvent effects (e.g., PCM model for DCM) must be included to match experimental λₘₐₓ values. Discrepancies >10 nm between theoretical and observed spectra suggest incomplete conformational sampling or aggregation effects in solution .

Methodological Notes

  • Synthesis : Prioritize Pd-catalyzed dimerization for scalability, but validate intermediates via LC-MS to detect off-pathway byproducts (e.g., naphthoindoles) .
  • Data Analysis : Use spectral deconvolution software (e.g., MestReNova) for overlapping NMR peaks and reference environmental standards (e.g., N,N-dimethyl-p-phenylenediamine) for calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.